

## Measuring cADPR Levels Following DSRM-3716 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides detailed application notes and protocols for the accurate measurement of cyclic ADP-ribose (cADPR) levels in biological samples following treatment with **DSRM-3716**. **DSRM-3716** is a potent, reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), an enzyme with NAD(+) hydrolase activity that is implicated in axonal degeneration. [1][2] A direct consequence of SARM1 activation is the production of cADPR.[1][3][4] Therefore, quantifying changes in cADPR levels serves as a critical biomarker for assessing the pharmacological efficacy of **DSRM-3716** and understanding its mechanism of action in neurodegenerative models. The following sections detail the underlying signaling pathway, experimental design considerations, and step-by-step protocols for cADPR extraction and quantification.

### Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum by activating ryanodine receptors.[5][6] In the context of neurodegeneration, the NADase activity of SARM1 has been identified as a key player in the production of cADPR, which in turn contributes to the degenerative processes.[1][3] **DSRM-3716** has emerged as a selective inhibitor of SARM1, demonstrating protective effects against axonal degeneration by preventing the SARM1-mediated decrease in NAD+ and subsequent increase in cADPR.[1]



Accurate measurement of cADPR is therefore paramount for researchers investigating the therapeutic potential of **DSRM-3716**. This document outlines two primary methods for cADPR quantification: a highly sensitive enzymatic cycling assay and a robust High-Performance Liquid Chromatography (HPLC)-based method.

## **Signaling Pathway**

The signaling pathway involving SARM1 and cADPR is a critical component of axonal degeneration. Under conditions of neuronal stress or injury, SARM1 is activated, leading to the hydrolysis of NAD+ and the production of cADPR. **DSRM-3716** acts by directly inhibiting the NADase activity of SARM1, thereby preventing the downstream accumulation of cADPR and subsequent pathological events.



Click to download full resolution via product page

Figure 1: SARM1-cADPR signaling pathway and the inhibitory action of **DSRM-3716**.

## **Experimental Design and Data Presentation**

When investigating the effect of **DSRM-3716** on cADPR levels, a well-controlled experimental design is crucial. Below are key considerations and a template for data presentation.

Key Experimental Groups:

 Vehicle Control: Cells or tissues treated with the vehicle used to dissolve DSRM-3716 (e.g., DMSO, ethanol).



- DSRM-3716 Treatment: Cells or tissues treated with a range of concentrations of DSRM-3716.
- Positive Control (Injury/Stress): Cells or tissues subjected to an insult known to activate SARM1 (e.g., axotomy, treatment with vincristine or rotenone) in the presence and absence of DSRM-3716.[1]
- SARM1 Knockout/Knockdown (Optional): As a genetic control to confirm the SARM1dependency of cADPR production.

#### Data Presentation:

Quantitative data should be summarized in a clear and structured table to facilitate comparison between experimental groups.

| Treatment<br>Group    | DSRM-3716<br>Conc. (µM) | Insult  | Mean<br>cADPR<br>Level<br>(pmol/mg<br>protein) | Standard<br>Deviation | n |
|-----------------------|-------------------------|---------|------------------------------------------------|-----------------------|---|
| Vehicle<br>Control    | 0                       | None    | 1.5                                            | 0.2                   | 3 |
| DSRM-3716             | 1                       | None    | 1.4                                            | 0.3                   | 3 |
| DSRM-3716             | 10                      | None    | 1.3                                            | 0.2                   | 3 |
| Vehicle +<br>Insult   | 0                       | Axotomy | 8.2                                            | 1.1                   | 3 |
| DSRM-3716<br>+ Insult | 1                       | Axotomy | 4.5                                            | 0.8                   | 3 |
| DSRM-3716<br>+ Insult | 10                      | Axotomy | 2.1                                            | 0.5                   | 3 |

Table 1: Example data table for cADPR levels after **DSRM-3716** treatment and axonal injury.



# Protocols for Measuring cADPR Levels Protocol 1: Enzymatic Cycling Assay for cADPR Quantification

This method offers high sensitivity and is suitable for samples with low cADPR concentrations. [7][8][9] The principle involves the conversion of cADPR to NAD+ by ADP-ribosyl cyclase in the presence of nicotinamide. The resulting NAD+ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product (resorufin) that can be measured.[7][9]

#### Materials:

- Perchloric acid (PCA), 0.6 M
- Chloroform/Tri-n-octylamine (3:1, v/v)
- Tris buffer (1 M, pH 7.5)
- MgCl2 (100 mM)
- NADase
- ADP-ribosyl cyclase
- Cycling assay reagent mix (containing ethanol, alcohol dehydrogenase, resazurin, diaphorase, FMN, and nicotinamide in PBS)
- cADPR standards
- 96-well white plates
- Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

#### **Experimental Workflow:**





Click to download full resolution via product page

Figure 2: Workflow for the enzymatic cycling assay for cADPR measurement.

#### Procedure:

- Sample Preparation and Lysis:
  - Culture cells to the desired density and treat with **DSRM-3716** and/or the inducing agent.
  - Wash cells carefully with ice-cold PBS.
  - Lyse the cells by adding 200 μL of ice-cold 0.6 M PCA.[9]
  - Collect the cell lysate into fresh microfuge tubes.



 Dissolve the remaining protein pellet in the well with 1 M NaOH for later protein quantification (e.g., Bradford or BCA assay).[9]

#### PCA Extraction:

- Prepare cADPR standards (e.g., 0, 10, 20, 40 nM) in 0.6 M PCA.
- To both samples and standards, add 4 volumes of Chloroform/Tri-n-octylamine solution.
- Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
- Carefully collect the upper aqueous layer.

#### NAD+ Digestion:

- To the aqueous layer, add Tris buffer (to a final concentration of 10 mM) and MgCl2 (to a final concentration of 1 mM).
- Add NADase and incubate overnight at 37°C to digest any endogenous NAD+.[9]

#### • Enzyme Removal:

 Remove the NADase using a filter plate (e.g., Millipore MSIPN4510) to prevent interference with the subsequent reaction.

#### Cycling Reaction:

- Prepare the cycling assay reagent mix with and without ADP-ribosyl cyclase (for background control).
- Add 20 μL of the sample or standard (in triplicate) to a 96-well white plate.
- Initiate the reaction by adding 100 μL of the cycling assay solution.
- Immediately measure the fluorescence kinetics using a plate reader (Excitation: 544 nm, Emission: 590 nm).[9]

#### Data Analysis:



- Calculate the initial rate of the reaction (RFU/min) from the linear portion of the kinetic curve.
- Subtract the background signal (without cyclase) from the sample signal (with cyclase).
- Generate a standard curve using the cADPR standards.
- Determine the cADPR concentration in the samples from the standard curve.
- Normalize the cADPR concentration to the total protein amount to obtain pmol cADPR/mg protein.[9]

## **Protocol 2: HPLC-Based Quantification of cADPR**

This method provides a direct measurement of cADPR and can be used for validation of the cycling assay results. It involves the separation of cADPR from other nucleotides by HPLC followed by UV detection.[10][11]

#### Materials:

- Perchloric acid (PCA)
- HPLC system with a UV detector
- Strong anion-exchange column
- Reversed-phase ion-pair column
- Mobile phases (specific to the column and system)
- cADPR standard

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 3: Two-step HPLC workflow for cADPR quantification.

#### Procedure:

- Sample Extraction:
  - Lyse cells with PCA as described in Protocol 1.
  - Neutralize the PCA extracts.
- First Dimension HPLC (Strong Anion-Exchange):
  - Inject the extracted sample onto a strong anion-exchange column.
  - Elute with an appropriate gradient to separate cADPR from other nucleotides.
  - Collect fractions corresponding to the retention time of the cADPR standard.



- Second Dimension HPLC (Reversed-Phase Ion-Pair):
  - Inject the collected fractions onto a reversed-phase ion-pair column.
  - This step provides further purification and separation.
- Quantification:
  - Monitor the elution profile with a UV detector.
  - Identify the cADPR peak based on the retention time of the standard.
  - Quantify the amount of cADPR by integrating the peak area and comparing it to a standard curve.
  - Normalize the results to the total protein content of the original sample.

## Conclusion

The protocols outlined in this document provide robust and reliable methods for measuring cADPR levels in response to **DSRM-3716** treatment. The choice between the enzymatic cycling assay and HPLC will depend on the required sensitivity, sample throughput, and available equipment. By accurately quantifying cADPR, researchers can effectively evaluate the in-vitro and in-vivo efficacy of SARM1 inhibitors like **DSRM-3716** and further elucidate their role in mitigating neurodegenerative processes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1-/- Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eli Lilly & Company's Small Molecule Prevents Neurodegeneration [nad.com]







- 3. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cycling assay for cellular cADP-ribose with nanomolar sensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the cADPR levels in DRGs [bio-protocol.org]
- 10. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring cADPR Levels Following DSRM-3716
   Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1339040#how-to-measure-cadpr-levels-after-dsrm-3716-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com